(2S,5S)-1-(((2S,5S)-2,5-Dimethylpyrrolidin-1-yl)methylene)-2,5-dimethylpyrrolidin-1-ium tetrafluoroborate
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Overview
Description
(2S,5S)-1-(((2S,5S)-2,5-Dimethylpyrrolidin-1-yl)methylene)-2,5-dimethylpyrrolidin-1-ium tetrafluoroborate is a complex organic compound with a unique structure It is characterized by the presence of two pyrrolidine rings, each substituted with two methyl groups, and a tetrafluoroborate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-(((2S,5S)-2,5-Dimethylpyrrolidin-1-yl)methylene)-2,5-dimethylpyrrolidin-1-ium tetrafluoroborate typically involves the following steps:
Formation of the Pyrrolidine Rings: The initial step involves the synthesis of the pyrrolidine rings. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methylation: The pyrrolidine rings are then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Methylenebis(pyrrolidinium) Intermediate: The methylated pyrrolidine rings are reacted with formaldehyde to form the methylenebis(pyrrolidinium) intermediate.
Ion Exchange: The final step involves the exchange of the counterion with tetrafluoroborate using a suitable tetrafluoroborate salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-(((2S,5S)-2,5-Dimethylpyrrolidin-1-yl)methylene)-2,5-dimethylpyrrolidin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidone derivatives, while reduction may produce partially or fully reduced pyrrolidine compounds.
Scientific Research Applications
(2S,5S)-1-(((2S,5S)-2,5-Dimethylpyrrolidin-1-yl)methylene)-2,5-dimethylpyrrolidin-1-ium tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,5S)-1-(((2S,5S)-2,5-Dimethylpyrrolidin-1-yl)methylene)-2,5-dimethylpyrrolidin-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce physiological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-2,5-Dimethylpyrrolidine: A simpler analog with similar structural features but lacking the methylene bridge and tetrafluoroborate counterion.
(2S,5S)-2,5-Dimethylpyrrolidinium Chloride: Similar structure but with a chloride counterion instead of tetrafluoroborate.
(2S,5S)-1-((2S,5S)-2,5-Dimethylpyrrolidin-1-yl)methylene-2,5-dimethylpyrrolidinium Bromide: Similar structure but with a bromide counterion.
Uniqueness
(2S,5S)-1-(((2S,5S)-2,5-Dimethylpyrrolidin-1-yl)methylene)-2,5-dimethylpyrrolidin-1-ium tetrafluoroborate is unique due to its specific combination of structural features, including the methylene bridge and tetrafluoroborate counterion
Properties
Molecular Formula |
C13H25BF4N2 |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
(2S,5S)-1-[[(2S,5S)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine;tetrafluoroborate |
InChI |
InChI=1S/C13H25N2.BF4/c1-10-5-6-11(2)14(10)9-15-12(3)7-8-13(15)4;2-1(3,4)5/h9-13H,5-8H2,1-4H3;/q+1;-1/t10-,11-,12-,13-;/m0./s1 |
InChI Key |
ORNKQQWSJFXBAD-KRBYAKJKSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H]1CC[C@@H](N1C=[N+]2[C@H](CC[C@@H]2C)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(N1C=[N+]2C(CCC2C)C)C |
Origin of Product |
United States |
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